N,N-Diethyl-5-iodo-2-methyl-benzamide
Overview
Description
N,N-Diethyl-5-iodo-2-methyl-benzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 2nd position on the benzene ring, along with diethylamino groups attached to the amide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5-iodo-2-methyl-benzamide typically involves the iodination of 2-methylbenzoic acid followed by the formation of the amide bond. One common method includes:
Iodination: 2-Methylbenzoic acid is treated with iodine and a suitable oxidizing agent such as nitric acid to introduce the iodine atom at the 5th position.
Amide Formation: The resulting 5-iodo-2-methylbenzoic acid is then reacted with diethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-5-iodo-2-methyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: N,N-Diethyl-5-iodo-2-methyl-benzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its iodine atom serves as a versatile handle for further functionalization.
Biology and Medicine: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies. It may be used in the design of inhibitors or modulators of specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-iodo-2-methyl-benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the diethylamino groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent (DEET).
N,N-Diethyl-4-iodobenzamide: Similar structure but with the iodine atom at the 4th position.
N,N-Diethyl-2-methylbenzamide: Lacks the iodine atom, affecting its reactivity and applications.
Uniqueness: N,N-Diethyl-5-iodo-2-methyl-benzamide is unique due to the specific positioning of the iodine atom and the methyl group on the benzene ring, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
N,N-diethyl-5-iodo-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-4-14(5-2)12(15)11-8-10(13)7-6-9(11)3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMXHIPXGWVETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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